Cas no 36238-67-2 (Cyclo(D-Leu-L-Pro))
Cyclo(D-Leu-L-Pro) Chemical and Physical Properties
Names and Identifiers
-
- Cyclo(D-Leu-L-Pro)
- Cyclo(L-prolyl-D-leucyl)
- Cyclo(S-Pro-R-Leu)
- Cyclo-L-prolyl-D-leucine
- [ "" ]
- FS-8699
- 36238-67-2
- (3R,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Cyclo[D-Leu-L-Pro-]
- CHEBI:182342
- (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione
- DTXSID101157974
- AKOS040763114
- (3R,8aS)-3-isobutyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- CHEMBL463718
- (3R,8aS)-3-(2-methylpropyl)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
-
- Inchi: 1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m1/s1
- InChI Key: SZJNCZMRZAUNQT-BDAKNGLRSA-N
- SMILES: O=C1[C@@H](CC(C)C)NC([C@@H]2CCCN21)=O
Computed Properties
- Exact Mass: 210.13700
- Monoisotopic Mass: 210.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.4A^2
- XLogP3: 1.1
Experimental Properties
- Color/Form: Oil
- Density: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 154-157 ºC
- Solubility: Slightly soluble (3.4 g/l) (25 º C),
- PSA: 49.41000
- LogP: 0.78860
Cyclo(D-Leu-L-Pro) Security Information
- Storage Condition:Store at room temperature, 2-8 ℃ is better
Cyclo(D-Leu-L-Pro) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C210845-50mg |
Cyclo(D-Leu-L-Pro) |
36238-67-2 | 50mg |
$ 190.00 | 2023-04-18 | ||
| TRC | C210845-250mg |
Cyclo(D-Leu-L-Pro) |
36238-67-2 | 250mg |
$ 873.00 | 2023-04-18 | ||
| TRC | C210845-500mg |
Cyclo(D-Leu-L-Pro) |
36238-67-2 | 500mg |
$ 1499.00 | 2023-04-18 | ||
| TargetMol Chemicals | TN6043-5mg |
Cyclo(D-Leu-L-Pro) |
36238-67-2 | 5mg |
¥ 2140 | 2024-07-20 | ||
| TRC | C210845-750mg |
Cyclo(D-Leu-L-Pro) |
36238-67-2 | 750mg |
$ 1800.00 | 2023-09-08 | ||
| TargetMol Chemicals | TN6043-5 mg |
Cyclo(D-Leu-L-Pro) |
36238-67-2 | 98% | 5mg |
¥ 2,140 | 2023-07-11 | |
| TargetMol Chemicals | TN6043-1 mL * 10 mM (in DMSO) |
Cyclo(D-Leu-L-Pro) |
36238-67-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2240 | 2023-09-15 | |
| TargetMol Chemicals | TN6043-1 ml * 10 mm |
Cyclo(D-Leu-L-Pro) |
36238-67-2 | 1 ml * 10 mm |
¥ 2240 | 2024-07-20 | ||
| eNovation Chemicals LLC | Y3122144-5mg |
Cyclo[D-Leu-L-Pro-] |
36238-67-2 | 96.0% | 5mg |
$495 | 2024-10-16 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6043Cas号-5mg |
Cyclo(D-Leu-L-Pro) |
36238-67-2 | 5mg |
¥ 2140 | 2024-10-16 |
Cyclo(D-Leu-L-Pro) Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Cyclo(D-Leu-L-Pro)
Professional Introduction to Cyclo(D-Leu-L-Pro) and CAS No. 36238-67-2
Cyclo(D-Leu-L-Pro), with the chemical name cyclo(-D-phenylalanyl-L-prolyl-), is a synthetic peptide that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, identified by the CAS number 36238-67-2, is a cyclic decapeptide composed of two specific amino acids, D-leucine and L-proline, linked in a repeating sequence. The cyclic structure of this peptide imparts unique biochemical properties, making it a subject of extensive study for its potential applications in drug development and therapeutic interventions.
The significance of Cyclo(D-Leu-L-Pro) lies in its ability to interact with various biological targets, which has been explored in numerous preclinical and clinical studies. One of the most notable areas of research involves its role as an inhibitor of matrix metalloproteinases (MMPs), a family of enzymes that are crucial in the degradation of extracellular matrices. By inhibiting MMPs, this peptide has shown promise in preventing tissue degradation and promoting wound healing, making it a potential candidate for treating conditions such as fibrosis, arthritis, and even certain types of cancer.
Recent advancements in the study of Cyclo(D-Leu-L-Pro) have highlighted its potential as an anti-inflammatory agent. Inflammatory processes are mediated by a complex interplay of cytokines and signaling pathways, and modulating these pathways can lead to significant therapeutic benefits. Studies have demonstrated that this peptide can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This effect is attributed to its ability to interfere with the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation.
The structural design of Cyclo(D-Leu-L-Pro) also contributes to its stability and bioavailability, which are critical factors for any therapeutic compound. The cyclic nature of the peptide ensures that it is less susceptible to enzymatic degradation compared to linear peptides. This stability allows for longer circulation times in the bloodstream, enhancing its efficacy. Additionally, the specific arrangement of amino acids in this peptide facilitates its interaction with biological targets, ensuring high specificity and reduced off-target effects.
In terms of clinical applications, Cyclo(D-Leu-L-Pro) has been investigated for its potential role in preventing restenosis, a condition characterized by the re-narrowing of arteries after angioplasty or stent placement. By inhibiting smooth muscle cell proliferation and migration, this peptide can help maintain the patency of blood vessels, thereby improving cardiovascular outcomes. Furthermore, preliminary studies suggest that it may also have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis and purification of Cyclo(D-Leu-L-Pro) are challenging due to the complexity of its structure. However, advancements in solid-phase peptide synthesis (SPPS) have made it more feasible to produce this compound on an industrial scale. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity standards, which are essential for therapeutic applications. The cost-effectiveness and scalability of its synthesis are critical factors that determine its commercial viability.
The pharmacokinetic profile of Cyclo(D-Leu-L-Pro) is another area that has been extensively studied. Unlike many peptides that exhibit rapid clearance from the bloodstream, this compound has demonstrated prolonged half-life due to its structural stability. This extended bioavailability allows for less frequent dosing, improving patient compliance. Additionally, studies have shown that it can be administered via multiple routes, including oral and intravenous delivery, offering flexibility in treatment regimens.
Ethical considerations are also important when evaluating the use of synthetic peptides like Cyclo(D-Leu-L-Pro). Ensuring that research is conducted responsibly and with appropriate regulatory oversight is crucial for maintaining public trust and safety. Collaborative efforts between academia and industry are essential for translating preclinical findings into viable therapeutic options for patients worldwide.
In conclusion, Cyclo(D-Leu-L-Pro), identified by CAS number 36238-67-2, is a promising compound with diverse applications in pharmaceutical research. Its ability to modulate inflammatory processes, prevent tissue degradation, and enhance cardiovascular health makes it a valuable candidate for future therapeutics. As research continues to uncover new mechanisms of action and optimize synthetic methodologies, this peptide is poised to play a significant role in addressing some of the most challenging medical conditions faced today.
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